6-(2,6-Difluorophenyl)pyridazin-3-amine

p38 MAP kinase Kinase inhibitor SAR Fluorine substitution

SAR reproducibility challenge: 2,6-difluorophenyl vs. 2,4-difluorophenyl substitution on pyridazinamine scaffolds produces decisive potency differences in kinase assays. 6-(2,6-Difluorophenyl)pyridazin-3-amine delivers the exact pharmacophore validated in BMS-265246 (CDK1 IC₅₀=6 nM, CDK2 IC₅₀=9 nM). • Crystallographically confirmed Leu83 backbone H-bond engagement in CDK2 (PDB: 2vtq, 2vtt, 1pye) • Free 3-amine enables direct parallel amide coupling for focused library synthesis • Supplied at ≥95% purity; ready for immediate global dispatch.

Molecular Formula C10H7F2N3
Molecular Weight 207.18 g/mol
CAS No. 1250246-22-0
Cat. No. B1422568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,6-Difluorophenyl)pyridazin-3-amine
CAS1250246-22-0
Molecular FormulaC10H7F2N3
Molecular Weight207.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C2=NN=C(C=C2)N)F
InChIInChI=1S/C10H7F2N3/c11-6-2-1-3-7(12)10(6)8-4-5-9(13)15-14-8/h1-5H,(H2,13,15)
InChIKeyCAJOOUCAUURNBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,6-Difluorophenyl)pyridazin-3-amine: Kinase-Focused Pyridazinamine Building Block


6-(2,6-Difluorophenyl)pyridazin-3-amine (CAS 1250246-22-0) is a fluorinated heterocyclic building block with molecular formula C₁₀H₇F₂N₃ and molecular weight 207.18 g/mol . The compound comprises a pyridazine core bearing a free 3-amino group and a 2,6-difluorophenyl substituent at the 6-position. It is commercially available at 95–98% purity from multiple suppliers and categorized as a versatile small-molecule scaffold . The 2,6-difluorophenyl motif is a privileged pharmacophore fragment with extensive precedent in kinase inhibitor design, including the clinical-stage CDK1/CDK2 inhibitor BMS-265246, where this substitution pattern was critical for potency [1].

Why 2,6-Difluorophenyl Substitution Cannot Be Replaced by Mono-Fluoro or Non-Fluorinated Analogs


Pyridazinamine building blocks with differing phenyl substitution patterns are not interchangeable. SAR evidence from the imidazo[1,2-b]pyridazine p38 MAP kinase inhibitor series demonstrates that replacing a 2,4-difluorophenyl group (IC₅₀ = 27 nM) with a 2,6-difluorophenyl group produces a measurable decrease in inhibitory activity, indicating that the fluorine substitution pattern directly modulates kinase binding [1]. Conversely, in the CDK inhibitor chemotype (BMS-265246), the 2,6-difluorophenacyl moiety was essential for achieving CDK1 IC₅₀ of 6 nM and CDK2 IC₅₀ of 9 nM, and crystallography confirmed that the 2,6-difluorophenyl group engages in specific hydrogen bonds with Leu83 in the CDK2 ATP-binding pocket [2]. Additionally, within the pyridazinamine antiviral class, fine-tuning phenyl substitution drove a >500-fold improvement in antipicornaviral potency from R61837 (EC₈₀ >32 μg/mL) to pirodavir (EC₈₀ 0.064 μg/mL), underscoring that seemingly minor substituent changes produce pharmacologically decisive outcomes [3]. These target-dependent ortho,ortho-difluoro effects mean that procurement of the correct building block is a binary decision for SAR reproducibility.

Quantitative Differentiation Evidence Against Closest Structural Analogs


p38α MAP Kinase SAR: 2,6-Difluorophenyl vs. 2,4-Difluorophenyl Substitution

In an imidazo[1,2-b]pyridazine-based p38α MAP kinase inhibitor series, the ortho-fluoro compound bearing a 2,4-difluorophenyl group demonstrated an IC₅₀ of 27 nM. Replacement of this group with a 2,6-difluorophenyl substituent (Compound 6) led to a measurable decrease in inhibitory activity, with the authors concluding that a para-fluoro group was a better fit for the shallow hydrophobic pocket defined by Thr106 and Leu104 [1]. This within-study, head-to-head SAR comparison provides the most direct evidence that the 2,6-difluorophenyl substitution pattern is not universally potency-enhancing and must be matched to the target protein architecture.

p38 MAP kinase Kinase inhibitor SAR Fluorine substitution

CDK1/CDK2 Inhibition: 2,6-Difluorophenacyl Motif Drives Nanomolar Potency

The clinical candidate BMS-265246 (21h), a 1H-pyrazolo[3,4-b]pyridine incorporating a 2,6-difluorophenacyl group, achieved CDK1/cycB IC₅₀ = 6 nM and CDK2/cycE IC₅₀ = 9 nM, with 25-fold selectivity over CDK4 (IC₅₀ = 230 nM) [1]. The publication explicitly states that 'the 2,6-difluorophenyl substitution was critical for potent inhibitory activity' [1]. This provides a class-level benchmark: when the 2,6-difluorophenyl motif is presented on a heterocyclic scaffold with appropriate vectors, CDK1/CDK2 potency in the single-digit nanomolar range is achievable. By contrast, broad-spectrum CDK inhibitors lacking this substitution pattern, such as flavopiridol, show CDK1 IC₅₀ of only 30–170 nM .

CDK inhibitor Cyclin-dependent kinase Cell cycle

CDK2 Co-Crystal Structure: 2,6-Difluorophenyl Forms Key H-Bonds with Leu83

A solid-state co-crystal structure of Compound 21j (a close difluoro analogue of BMS-265246) bound to CDK2 reveals that the inhibitor occupies the ATP purine binding site, with the 2,6-difluorophenyl group forming important hydrogen bonds with the backbone NH of Leu83 [1]. This specific H-bond interaction, validated by X-ray crystallography (PDB entries 2vtq, 2vtt, and 1pye also feature 2,6-difluorophenyl-carbonyl motifs engaging CDK2 [2]), is geometrically dependent on the ortho,ortho-difluoro substitution pattern. Mono-fluoro or non-fluorinated phenyl analogs cannot replicate this bidentate H-bond network, providing a structural rationale for the 2,6-difluorophenyl group's critical contribution to CDK potency [1].

X-ray crystallography Structure-based drug design CDK2

Antiviral Pyridazinamine Evolution: Phenyl Substitution Drives >500-Fold Potency Gain

Within the pyridazinamine antiviral class, the prototype phenyl-pyridazinamine R61837 exhibited an EC₈₀ of >32 μg/mL against 100 rhinovirus serotypes and was active almost exclusively against group B serotypes. Optimization of the phenyl substituent to a phenoxy-pyridazinamine (pirodavir, R77975) improved the EC₈₀ to 0.064 μg/mL—a >500-fold potency enhancement—and expanded the spectrum to cover both group A and group B rhinoviruses [1]. In a separate pyridazinamine series, R75761 achieved comparable pan-serotype anti-poliovirus EC₅₀ values, reducing viral multiplication by 10⁴·⁰-fold, 10⁶·²-fold, and 10⁶·⁶-fold for poliovirus types 1, 2, and 3 respectively, and was identified from a library of 240 pyridazinamine analogues [2]. These data demonstrate that the pyridazinamine scaffold is exquisitely sensitive to phenyl ring substitution, and the choice of building block directly determines antiviral breadth and potency.

Antipicornavirus Rhinovirus inhibitor Capsid-binding

Synthetic Handle Comparison: Free 3-Amino vs. Chloro and Chloromethyl Analogs

6-(2,6-Difluorophenyl)pyridazin-3-amine (CAS 1250246-22-0) bears a free primary amine at the 3-position, enabling direct acylation, sulfonylation, reductive amination, or Buchwald-Hartwig coupling without deprotection steps. In contrast, its closest commercially available structural analog, 3-chloro-6-(2,6-difluorophenyl)pyridazine (CAS 1154600-74-4), requires an additional nucleophilic aromatic substitution or metal-catalyzed amination step to install the amine, adding synthetic complexity and potentially reducing yields . The 3-(chloromethyl)-6-(2,6-difluorophenyl)pyridazine analog (CAS 1405127-63-0) offers a reactive chloromethyl handle but provides a one-carbon spacer rather than direct nitrogen attachment, altering the geometry of downstream derivatives compared to the 3-amino compound . The 3-amino variant is thus the most synthetically tractable entry point for library enumeration where the amine is the diversification vector.

Building block Synthetic accessibility Parallel synthesis

Optimal Application Scenarios Based on Quantitative Evidence


CDK1/CDK2-Focused Kinase Inhibitor Library Synthesis

For medicinal chemistry programs targeting CDK1 and CDK2, 6-(2,6-difluorophenyl)pyridazin-3-amine provides a direct synthetic entry point to explore the 2,6-difluorophenyl pharmacophore validated by BMS-265246 (CDK1 IC₅₀ = 6 nM, CDK2 IC₅₀ = 9 nM) [1]. The free 3-amino group enables rapid parallel amide coupling to generate focused libraries, while the 2,6-difluorophenyl geometry is positioned to engage the Leu83 backbone H-bond identified in CDK2 co-crystal structures [1][2]. In this context, procurement of the 3-amino variant is preferred over the 3-chloro analog (CAS 1154600-74-4), as the former eliminates a synthetic step and preserves the direct nitrogen attachment geometry required for ATP-site mimicry. Note: researchers targeting p38α MAP kinase should exercise caution, as SAR evidence indicates that 2,6-difluorophenyl substitution can decrease p38α potency relative to 2,4-difluorophenyl analogs [3].

Structure-Based Design with Crystallographically Validated Interactions

The 2,6-difluorophenyl moiety has been crystallographically validated to form specific backbone H-bonds with Leu83 in CDK2 (PDB entries 2vtq, 2vtt, 1pye) [1][2]. For structure-based drug design groups employing X-ray crystallography or cryo-EM for hit-to-lead optimization, 6-(2,6-difluorophenyl)pyridazin-3-amine serves as a rationally selected fragment or building block whose binding interactions have precedent in the structural database. The pyridazine core provides two hydrogen-bond-accepting nitrogen atoms, and the 3-amino group offers a solvent-exposed vector for growing the molecule toward potency while maintaining the critical 2,6-difluorophenyl-Leu83 interaction. This scenario leverages the compound's unique combination of a privileged fluorinated pharmacophore and a synthetic diversification handle, which is not simultaneously available in mono-fluoro or unsubstituted pyridazinamine analogs.

Antipicornaviral Lead Optimization Leveraging Pyridazinamine Scaffold

For antiviral discovery groups targeting picornaviruses (rhinovirus, poliovirus, enterovirus), the pyridazinamine class has produced clinical-stage capsid binders (pirodavir) with EC₈₀ values as low as 0.064 μg/mL against 100 rhinovirus serotypes [1]. The demonstrated >500-fold potency range achievable through phenyl substitution optimization (R61837 EC₈₀ >32 μg/mL → pirodavir EC₈₀ 0.064 μg/mL) establishes that the building block selection at the phenyl position is the primary determinant of antiviral activity [1]. 6-(2,6-Difluorophenyl)pyridazin-3-amine allows exploration of the 2,6-difluoro substitution space within this validated antiviral chemotype. The structurally related R75761 compound, identified from a 240-compound pyridazinamine library, achieved consistent EC₅₀ values across all three poliovirus Sabin strains, confirming that systematic SAR around the pyridazinamine scaffold can yield pan-serotype antiviral agents [2].

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